2-Amino-3-(1-oxidopyridin-1-ium-3-yl)propanoic acid;dihydrochloride
Description
2-Amino-3-(1-oxidopyridin-1-ium-3-yl)propanoic acid dihydrochloride is a synthetic amino acid derivative featuring a pyridine N-oxide moiety.
Properties
IUPAC Name |
2-amino-3-(1-oxidopyridin-1-ium-3-yl)propanoic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3.2ClH/c9-7(8(11)12)4-6-2-1-3-10(13)5-6;;/h1-3,5,7H,4,9H2,(H,11,12);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLXGHRNHWCLDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)[O-])CC(C(=O)O)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-3-(1-oxidopyridin-1-ium-3-yl)propanoic acid; dihydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical properties:
- IUPAC Name : 2-amino-3-(1-oxidopyridin-1-ium-3-yl)propanoic acid
- Molecular Formula : C₉H₉N₃O₂
- Molecular Weight : 175.19 g/mol
- CAS Registry Number : 22204-53-1
The biological activity of 2-Amino-3-(1-oxidopyridin-1-ium-3-yl)propanoic acid is primarily attributed to its interaction with various biochemical pathways:
- Neurotransmitter Modulation : The compound has been shown to influence neurotransmitter systems, particularly those involving glutamate, which is critical for synaptic plasticity and cognitive functions.
- Antioxidant Activity : It exhibits antioxidant properties, potentially protecting cells from oxidative stress, which is linked to various neurodegenerative diseases.
- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, thus offering therapeutic potential in conditions characterized by chronic inflammation.
Biological Activity Data
A summary of the biological activities identified in various studies is presented in the table below:
Case Studies
Several case studies have highlighted the efficacy of 2-Amino-3-(1-oxidopyridin-1-ium-3-yl)propanoic acid in specific applications:
-
Neurodegenerative Disease Models :
- In animal models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation, indicating a potential role in neuroprotection.
- A study demonstrated that the compound could enhance synaptic plasticity in hippocampal slices, suggesting its utility in treating memory-related disorders.
-
Inflammatory Disease Models :
- Research involving models of rheumatoid arthritis showed that treatment with the compound led to decreased joint inflammation and pain, supporting its anti-inflammatory properties.
Scientific Research Applications
Neuroprotective Effects
Research indicates that derivatives of pyridine compounds, including 2-amino-3-(1-oxidopyridin-1-ium-3-yl)propanoic acid, exhibit neuroprotective properties. These compounds may help mitigate oxidative stress and neuronal damage, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that these compounds can enhance neuronal survival in vitro under stress conditions, suggesting their role as potential therapeutic agents in neuroprotection .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various bacterial strains. Its structure allows it to interact with microbial cell membranes, leading to disruption and subsequent cell death. This property makes it a candidate for developing new antibiotics, especially in the face of rising antibiotic resistance .
Therapeutic Applications
Potential in Cancer Treatment
Recent studies suggest that compounds similar to 2-amino-3-(1-oxidopyridin-1-ium-3-yl)propanoic acid may inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism appears to involve modulation of signaling pathways associated with cell survival and proliferation .
Role in Metabolic Disorders
Research has indicated that this compound may influence metabolic pathways, particularly those related to amino acid metabolism. Its ability to act as a substrate or inhibitor in metabolic reactions could position it as a therapeutic agent for conditions like diabetes and obesity .
Case Study 1: Neuroprotection in Alzheimer’s Disease Models
A study conducted on animal models of Alzheimer's disease showed that administration of 2-amino-3-(1-oxidopyridin-1-ium-3-yl)propanoic acid led to significant improvements in cognitive function and reduced amyloid plaque formation. This suggests its potential as a neuroprotective agent in Alzheimer's therapy .
Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that the compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. These findings highlight its potential application in developing new antimicrobial therapies .
Chemical Reactions Analysis
Reactivity Analysis
Redox Reactions
Pyridinium ions are known to participate in electron transfer processes. For example:
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Reduction of pyridinium by hydride donors (e.g., NaBH4).
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Oxidation of pyridinium derivatives to generate reactive intermediates.
Stability and Reaction Conditions
Challenges and Considerations
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table compares key structural analogs based on substituents, molecular weight, and applications:
Key Observations:
- Pharmacological Relevance : The imidazole group in L-histidine dihydrochloride () is critical for enzyme active sites, while the triazole analog () is tailored for modular drug design.
- Synthetic Complexity : The sulfanylethoxy-ether derivative () requires multi-step synthesis, contrasting with simpler pyridine-based analogs .
Pharmacological and Biochemical Properties
Q & A
Q. What are the recommended synthetic routes for 2-Amino-3-(1-oxidopyridin-1-ium-3-yl)propanoic acid dihydrochloride, and what key intermediates are involved?
- Methodological Answer : The synthesis typically starts with a chiral amino acid backbone (e.g., L-serine or L-alanine) to preserve stereochemistry. The pyridinium oxide group is introduced via nucleophilic substitution or oxidation reactions. For example:
- Step 1 : Protect the amino group using Boc anhydride.
- Step 2 : Couple the intermediate with a pyridine derivative under basic conditions.
- Step 3 : Oxidize the pyridine moiety to form the pyridinium oxide group.
- Step 4 : Deprotect the amino group and form the dihydrochloride salt using hydrochloric acid in diethyl ether .
Key intermediates include Boc-protected amino acids and pyridine-oxide precursors.
Q. How can researchers optimize purification of this compound given its dihydrochloride salt form?
- Methodological Answer : The dihydrochloride salt enhances water solubility, making recrystallization from aqueous ethanol (70–80%) effective. For impurity removal:
Q. What solvent systems are compatible with this compound for in vitro assays?
- Methodological Answer : The dihydrochloride salt is highly soluble in water (>50 mg/mL) and polar solvents (e.g., DMSO, methanol). Avoid non-polar solvents (e.g., hexane) due to poor solubility. For biological assays:
- Prepare stock solutions in sterile PBS (pH 7.4) or cell culture-grade DMSO (<0.1% final concentration) .
Advanced Research Questions
Q. How does the pyridinium oxide group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing pyridinium oxide group activates the β-carbon for nucleophilic attack. For example:
- Experimental Design : React the compound with alkyl halides (e.g., methyl iodide) in THF under basic conditions (K₂CO₃).
- Analysis : Monitor reaction progress via TLC (silica gel, ethanol:ethyl acetate 1:3). The product (alkylated derivative) shows a higher Rf value than the parent compound.
Contradictory data may arise if competing oxidation of the pyridinium oxide occurs; mitigate this by using inert atmospheres (N₂/Ar) .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- 1H/13C NMR : Focus on the pyridinium oxide proton (δ 8.5–9.0 ppm) and α-amino proton (δ 3.1–3.3 ppm). Compare with computational simulations (e.g., DFT) for stereochemical confirmation.
- Mass Spectrometry (HRMS) : Use ESI+ mode to detect the [M+H]+ ion (expected m/z: calculated from C₈H₁₀Cl₂N₂O₃).
- IR : Confirm the carboxylate (1700–1750 cm⁻¹) and ammonium (2500–3000 cm⁻¹) stretches .
Q. How does pH affect the stability of this compound in aqueous solutions?
- Methodological Answer : Conduct accelerated stability studies:
- Conditions : Prepare solutions at pH 2–10 (adjusted with HCl/NaOH) and store at 25°C/40°C.
- Analysis : Monitor degradation via HPLC at 0, 24, 48, and 72 hours.
Key Finding : The compound is stable at pH 4–6 (t½ > 1 week at 25°C) but hydrolyzes rapidly at pH >8 due to deprotonation of the pyridinium oxide group .
Contradictions and Mitigations
- Stereochemical Purity : Some synthetic routes (e.g., ) may yield racemic mixtures. Use chiral HPLC (e.g., Chiralpak AD-H column) to resolve enantiomers .
- Stability in DMSO : While DMSO is a common solvent, prolonged storage can lead to sulfoxide formation. Verify purity via 1H NMR before critical assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
